molecular formula C20H18N2O5 B1649275 N-Caffeoyltryptophan CAS No. 109163-69-1

N-Caffeoyltryptophan

Cat. No. B1649275
M. Wt: 366.4 g/mol
InChI Key: XITPERBRJNUFSB-SOFGYWHQSA-N
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Description

N-Caffeoyltryptophan is a chemical compound with the molecular formula C20H18N2O5 . It is also known by other names such as Javamide-II . It is found in coffee and has been studied for its potential health effects .


Synthesis Analysis

N-Caffeoyltryptophan has been isolated from coffee extract through a process involving fractionation using High-Performance Liquid Chromatography (HPLC) and screening using a Sirt1/2 inhibition assay . The compound was then chemically synthesized for further study .


Molecular Structure Analysis

The molecular structure of N-Caffeoyltryptophan was determined using Nuclear Magnetic Resonance (NMR) spectroscopy . It has a molecular weight of 366.37 .


Chemical Reactions Analysis

N-Caffeoyltryptophan has been studied for its inhibitory effects on Sirt1/2, proteins involved in cellular regulation . It has been found to inhibit Sirt2 more effectively than Sirt1 .


Physical And Chemical Properties Analysis

N-Caffeoyltryptophan is a white to off-white solid . It has a molecular weight of 366.37 and a molecular formula of C20H18N2O5 .

Scientific Research Applications

Antioxidant Activities

N-Caffeoyltryptophan has been shown to exhibit significant antioxidant activities. A study by Ohnishi et al. (1998) revealed that N-Caffeoyltryptophan demonstrated greater scavenging activity on DPPH radicals than dl-alpha-tocopherol or ascorbic acid. It also inhibited the formation of conjugated diene from linoleic acid, suggesting it may act as a natural antioxidant in the human diet and could intervene in toxicological processes mediated by radical mechanisms (Ohnishi et al., 1998).

Influence on Human Keratinocytes and Liver Cells

Research by Hensel et al. (2007) found that N-Caffeoyltryptophan amide stimulated the mitochondrial activity and proliferation rate of human liver cells (HepG2) significantly. It also increased the proliferation of human keratinocytes, suggesting a potential role in cellular physiology (Hensel et al., 2007).

Effects on Sirtuin Enzymes and p53-Acetylation

Park (2016) conducted a study on the effects of N-Caffeoyltryptophan on sirtuin enzymes and p53-acetylation in THP-1 cells. N-Caffeoyltryptophan (as Javamide-II) showed inhibition activity against sirtuin1, 2, and 3 enzymes and increased total acetylation levels and the acetylation of p53 in cells, indicating its potential impact on cellular regulation (Park, 2016).

Potential Role in Neurodegenerative Diseases

A study by Park (2015) suggested that N-Caffeoyltryptophan (Javamide-II) might have potential uses in several human diseases, including neurodegenerative diseases. This compound was identified as a potent sirtuin2 inhibitor and might be beneficial in restoring cognition in conditions like Alzheimer's disease (Park, 2015).

Biomarkers for Parkinson's Disease

In the context of Parkinson's disease, a study by Hatano et al. (2015) identified changes in metabolic profiles, including levels of tryptophan and its derivatives like N-Caffeoyltryptophan. These alterations could be potential biomarkers associated with the disease's pathogenesis and progression (Hatano et al., 2015).

Safety And Hazards

The safety data sheet for N-Caffeoyltryptophan advises avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation .

properties

IUPAC Name

2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-17-7-5-12(9-18(17)24)6-8-19(25)22-16(20(26)27)10-13-11-21-15-4-2-1-3-14(13)15/h1-9,11,16,21,23-24H,10H2,(H,22,25)(H,26,27)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITPERBRJNUFSB-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)/C=C/C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Caffeoyltryptophan

CAS RN

109163-69-1
Record name N-Caffeoyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
A Sawamoto, K Doi, Y Amakura, M Nakanishi… - … et Biophysica Acta (BBA …, 2023 - Elsevier
… Here, we demonstrate that N-caffeoyltryptophan (CTP), an ingredient of coffee, enhances adipogenic differentiation and promotes glucose uptake into adipocytes. CTP increased lipid …
Number of citations: 2 www.sciencedirect.com
JB Park - PloS one, 2016 - journals.plos.org
… the NMR data, the structure of the HPLC purified compound with Sirt2 inhibiting activity was determined as being (E)-(3-(3,4-dihydroxyphenyl)acryloyl)tryptophan (N-caffeoyltryptophan), …
Number of citations: 20 journals.plos.org
B Nemzer, N Abshiru, F Al-Taher - Journal of Agricultural and …, 2021 - ACS Publications
… These results suggest that the processing methods involved in the caffeine extract rendered favorable conditions for the enrichment of N-caffeoyltryptophan. Coumaric acid and its …
Number of citations: 14 pubs.acs.org
J Park - The FASEB Journal, 2015 - Wiley Online Library
… compound was determined as Javamide-II (N-caffeoyltryptophan). Javamide-II was a potent … Both isolated and synthesized N-caffeoyltryptophan exhibited very similar pattern of sirtuin2 …
Number of citations: 2 faseb.onlinelibrary.wiley.com
Y Luo, P Ge, H Wen, Y Zhang, J Liu… - Journal of …, 2022 - Taylor & Francis
… The virtual screening revealed that N-caffeoyltryptophan, orilotimod, and petasiphenone have … Three natural compounds, N-caffeoyltryptophan, orilotimod, and petasiphenone, may be …
Number of citations: 3 www.tandfonline.com
JA Rothwell, E Loftfield, R Wedekind, N Freedman… - Metabolites, 2019 - mdpi.com
… Coffee brews prepared with Arabica beans showed relatively high concentrations of N-caffeoyltryptophan, N-p-coumaroyltryptophan, the two feruloylquinic acid isomers, and …
Number of citations: 26 www.mdpi.com
JB Park, YTT Wang, D Zhang, EF Vega… - Austin …, 2019 - ars.usda.gov
… The MS/MS and NMR data confirmed javamide-I/-II isolated from 12 coffee beans as N-coumaroyltryptophan and N-caffeoyltryptophan, respectively. Javamide-II was detected at levels …
Number of citations: 3 www.ars.usda.gov
J Park - The FASEB Journal, 2016 - Wiley Online Library
Coffee is one of most consumed drinks worldwide. Javamide‐I (N‐coumaroyltryptophan) and‐ II (N‐caffeoyltryptophan) are phenolic amides found in coffee. However, the amounts of …
Number of citations: 0 faseb.onlinelibrary.wiley.com
R Pérez-Míguez, E Sánchez-López, M Plaza… - Analytical and …, 2018 - Springer
… could be tentatively identified as N-caffeoyltryptophan. Regarding the behavior of these … acid isomer-1 (compound 27) and N-caffeoyltryptophan (compound 30) had an opposite trend, …
Number of citations: 25 link.springer.com
C Porro, A Cianciulli, MA Panaro - Neural Regeneration …, 2024 - journals.lww.com
… In this context, N-caffeoyltryptophan, a component of coffee, enhances adipogenic differentiation and promotes glucose uptake into adipocytes, involving mitogen-activated protein …
Number of citations: 9 journals.lww.com

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